molecular formula C11H15ClN2O3 B2765877 tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate CAS No. 2306265-33-6

tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate

Cat. No.: B2765877
CAS No.: 2306265-33-6
M. Wt: 258.7
InChI Key: XEXHJDJDAGVMQR-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is also referred to as terbuthylazine, a widely used herbicide belonging to the s-triazine class of herbicides. This compound is primarily used to control weeds in crops such as maize, sorghum, sugarcane, and pineapple.

Preparation Methods

The synthesis of tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate involves the reaction of 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine with tert-butanol and carbonic acid. The reaction conditions typically include the use of a solvent and a catalyst to facilitate the reaction. The structure of the compound has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Chemical Reactions Analysis

Tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include palladium catalysts and bases such as cesium carbonate. For example, the palladium-catalyzed cross-coupling reaction with aryl halides in the presence of cesium carbonate in 1,4-dioxane as a solvent is a notable reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate has extensive applications in scientific research. It is used in the synthesis of various organic compounds, including N-Boc-protected anilines and tetrasubstituted pyrroles. These compounds are valuable in medicinal chemistry and drug development. Additionally, the compound is used in environmental studies to understand its impact on non-target organisms and its effectiveness as a herbicide .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate involves its interaction with specific molecular targets in plants. As a herbicide, it inhibits photosynthesis by blocking the electron transport chain in chloroplasts. This disruption leads to the accumulation of reactive oxygen species, ultimately causing cell death in the target weeds.

Comparison with Similar Compounds

Tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate can be compared with other s-triazine herbicides such as atrazine and simazine. While all these compounds share a similar mode of action, terbuthylazine is known for its lower toxicity to non-target organisms and its effectiveness in controlling a broader spectrum of weeds. Other similar compounds include N-(2-chloro-3-methoxy-4-pyridyl)carbamate and tert-butyl carbamate .

Properties

IUPAC Name

tert-butyl N-(4-chloro-3-methoxypyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-9-8(16-4)7(12)5-6-13-9/h5-6H,1-4H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXHJDJDAGVMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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